molecular formula C18H23NO3S B2676445 N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide CAS No. 1351633-86-7

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide

Cat. No.: B2676445
CAS No.: 1351633-86-7
M. Wt: 333.45
InChI Key: JRTMRBRQLKGJAI-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a naphthalene ring substituted with a sulfonamide group and a cyclohexyl-hydroxyethyl side chain, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexyl-hydroxyethyl side chain may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylbenzothiazole-2-sulfenamide: Another sulfonamide compound with a different aromatic ring structure.

    N-cyclohexyl-2-hydroxyethylbenzamide: Similar side chain but with a benzamide group instead of a sulfonamide.

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide is unique due to its specific combination of a naphthalene ring, sulfonamide group, and cyclohexyl-hydroxyethyl side chain.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c20-17(15-8-2-1-3-9-15)13-19-23(21,22)18-12-6-10-14-7-4-5-11-16(14)18/h4-7,10-12,15,17,19-20H,1-3,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTMRBRQLKGJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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